Cas no 734544-43-5 (4-(4-ethylpiperazine-1-carbonyl)benzonitrile)

4-(4-ethylpiperazine-1-carbonyl)benzonitrile 化学的及び物理的性質
名前と識別子
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- 4-(4-ethylpiperazine-1-carbonyl)benzonitrile
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- MDL: MFCD04605958
- インチ: 1S/C14H17N3O/c1-2-16-7-9-17(10-8-16)14(18)13-5-3-12(11-15)4-6-13/h3-6H,2,7-10H2,1H3
- InChIKey: AYOOZWQEUKHDMP-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=C(C(N2CCN(CC)CC2)=O)C=C1
4-(4-ethylpiperazine-1-carbonyl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0998199-5g |
4-(4-ethylpiperazine-1-carbonyl)benzonitrile |
734544-43-5 | 95% | 5g |
$1500 | 2024-08-02 | |
eNovation Chemicals LLC | Y0998199-5g |
4-(4-ethylpiperazine-1-carbonyl)benzonitrile |
734544-43-5 | 95% | 5g |
$1500 | 2025-02-21 | |
eNovation Chemicals LLC | Y0998199-5g |
4-(4-ethylpiperazine-1-carbonyl)benzonitrile |
734544-43-5 | 95% | 5g |
$1500 | 2025-02-28 |
4-(4-ethylpiperazine-1-carbonyl)benzonitrile 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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9. Caper tea
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
4-(4-ethylpiperazine-1-carbonyl)benzonitrileに関する追加情報
Introduction to 4-(4-ethylpiperazine-1-carbonyl)benzonitrile (CAS No. 734544-43-5)
4-(4-ethylpiperazine-1-carbonyl)benzonitrile, identified by the chemical compound code CAS No. 734544-43-5, is a significant intermediate in the realm of pharmaceutical and biochemical research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse pharmacological properties. The molecular structure of 4-(4-ethylpiperazine-1-carbonyl)benzonitrile incorporates a benzonitrile moiety linked to a piperazine ring substituted with an ethyl group, making it a versatile scaffold for further chemical modifications and biological evaluations.
The benzonitrile group in 4-(4-ethylpiperazine-1-carbonyl)benzonitrile contributes to its reactivity and potential applications in synthesizing more complex molecules. This feature has garnered interest from researchers exploring novel drug candidates, particularly in the treatment of neurological and cardiovascular disorders. The piperazine core is known for its ability to interact with various biological targets, including receptors and enzymes, which underscores its importance in medicinal chemistry.
In recent years, there has been a surge in research focusing on piperazine derivatives due to their potential therapeutic benefits. Studies have highlighted the role of these compounds in modulating neurotransmitter systems, making them promising candidates for drugs targeting conditions such as depression, anxiety, and epilepsy. The ethyl substitution on the piperazine ring in 4-(4-ethylpiperazine-1-carbonyl)benzonitrile enhances its solubility and bioavailability, factors that are critical for the development of effective pharmaceuticals.
One of the most compelling aspects of 4-(4-ethylpiperazine-1-carbonyl)benzonitrile is its utility as a building block in the synthesis of more intricate molecules. For instance, researchers have utilized this compound to develop novel scaffolds that exhibit enhanced binding affinity to specific biological targets. This has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical use. The benzonitrile group serves as a reactive site for further functionalization, allowing chemists to tailor the properties of the molecule to meet specific pharmacological requirements.
The chemical synthesis of 4-(4-ethylpiperazine-1-carbonyl)benzonitrile involves multi-step reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only improve the efficiency of the synthesis but also minimize unwanted byproducts, making the process more sustainable and scalable.
From a biochemical perspective, 4-(4-ethylpiperazine-1-carbonyl)benzonitrile has shown promise in modulating various biological pathways. Its interaction with neurotransmitter receptors has been particularly well-studied, with findings suggesting potential applications in treating neurological disorders. Additionally, its ability to inhibit certain enzymes has opened up avenues for research into anti-inflammatory and anti-cancer therapies. These findings underscore the importance of this compound in advancing our understanding of disease mechanisms and developing new therapeutic strategies.
The pharmaceutical industry has taken note of these advancements and is actively exploring 4-(4-ethylpiperazine-1-carbonyl)benzonitrile as a key intermediate in drug development pipelines. Several companies have initiated clinical trials with derivatives of this compound, aiming to bring new treatments to market for conditions that are currently poorly addressed by existing therapies. The success of these trials will further validate the significance of this compound in modern medicine.
Moreover, the environmental impact of synthesizing 4-(4-ethylpiperazine-1-carbonyl)benzonitrile has been a focus of recent research. Efforts are underway to develop greener synthetic routes that reduce waste and energy consumption without compromising on yield or purity. These initiatives align with global trends toward sustainable chemistry and highlight the compound's relevance beyond mere pharmacological applications.
In conclusion, 4-(4-ethylpiperazine-1-carbonyl)benzonitrile (CAS No. 734544-43-5) represents a fascinating intersection of chemistry and biology. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop novel therapeutics. As our understanding of its pharmacological properties continues to grow, so too does its potential to revolutionize treatment approaches for a wide range of diseases. The ongoing research into this compound underscores its importance as a cornerstone in modern drug discovery and development.
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